Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 1,3,4-oxadiazole moiety linked via a methylene bridge. The oxadiazole ring is further substituted with a phenyl group at the 5-position. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The Boc group enhances solubility and stability during synthetic processes, while the oxadiazole-pyrrolidine scaffold provides a rigid framework for intermolecular interactions, making it a candidate for drug discovery pipelines.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
InChI Key |
NMQOOJNHFJPYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Functionalization
The enantiomerically pure (S)-pyrrolidine scaffold is typically derived from L-proline. Boc protection of the amine precedes functionalization at the 2-position. Common intermediates include:
Oxadiazole Ring Construction
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of diacylhydrazides or cyclization of O-acylamidoximes. Substituent positioning (phenyl at C5, methylene-pyrrolidine at C2) dictates the choice of acylating agents and reaction conditions.
Diacylhydrazide Cyclization Pathway
This two-step approach remains the most widely utilized method for oxadiazole synthesis due to its reliability and scalability.
Step 1: Diacylhydrazide Formation
Boc-protected pyrrolidine-2-methyl carboxylic acid (1) is activated as an imidazolide using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C. Subsequent reaction with benzohydrazide (2) in the presence of sodium bicarbonate yields diacylhydrazide intermediate (3).
Reaction Conditions :
Step 2: Cyclodehydration
Cyclization of 3 using phosphorus oxychloride (POCl3) in dichloromethane (DCM) at reflux produces the target oxadiazole (4). Alternative dehydrating agents include polyphosphoric acid (PPA) and thionyl chloride (SOCl2).
Optimized Protocol :
- 3 (1.0 equiv), POCl3 (3.0 equiv), DCM, 6 h, 60°C
- Workup : Quench with ice-water, extract with EtOAc, dry over Na2SO4
- Yield : 82%
Amidoxime Acylation Route
This method leverages nitrile-to-amidoxime conversion followed by benzoylation and thermal cyclization.
Nitrile Intermediate Synthesis
Boc-protected pyrrolidine-2-carbonitrile (5) is prepared via dehydration of the corresponding amide using POCl3. Treatment with hydroxylamine hydrochloride in ethanol generates amidoxime 6 .
Procedure :
Benzoylation and Cyclization
Amidoxime 6 reacts with benzoyl chloride (7) in pyridine to form O-benzoylamidoxime 8 , which undergoes thermal cyclization at 120°C.
Key Data :
- 6 (1.0 equiv), 7 (1.2 equiv), pyridine, 24 h, RT → 8 (Yield: 76%)
- 8 (1.0 equiv), toluene, 6 h, 120°C → 4 (Yield: 58%)
Alkylation-Cyclization Hybrid Approach
A patent-derived method combines alkylation of a pyrrolidine alcohol with subsequent oxadiazole formation.
Hydroxymethyl Alkylation
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (9) is alkylated with 2-chloro-1-morpholino-ethanone (10) using NaOtBu in acetonitrile. Hydrolysis of the ketone yields carboxylic acid 11 .
Critical Parameters :
Oxadiazole Formation
Activation of 11 with CDI followed by reaction with benzohydrazide and cyclization in NaOH/DMSO at room temperature affords 4 in 78% yield.
Green Chemistry Advantage :
Mechanistic Insights and Side Reactions
Cyclization pathways are prone to regiochemical deviations. Competing formation of 1,2,4-oxadiazole-4-oxides is mitigated by strict temperature control and anhydrous conditions. Steric effects from the Boc group enforce preferential cyclization at the less hindered amidoxime nitrogen.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine 2-position is preserved throughout synthesis due to:
- Inertness of the stereocenter to reaction conditions
- Use of enantiomerically pure Boc-L-proline derivatives
Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms >99% ee in final product.
Scale-Up Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low diacylhydrazide solubility | Switch to DMF/THF mixed solvents |
| Oxadiazole ring opening | Avoid aqueous workup at high pH |
| Purification difficulties | Silica gel chromatography (EtOAc/hexane) |
Industrial-scale production (≥100 kg) employs continuous flow reactors for CDI-mediated activations, reducing reaction times by 40%.
Emerging Methodologies
Mechanochemical Synthesis
Solid-state grinding of diacylhydrazides with P2O5 achieves cyclization without solvents. Preliminary trials show 45% yield for model substrates, warranting further optimization.
Chemical Reactions Analysis
Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It may be explored for its therapeutic properties, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives featuring variations in the oxadiazole substituents, pyrrolidine modifications, or Boc-group replacements. Key analogues include:
Key Findings
Substituent Effects on Solubility: The phenyl-substituted target compound exhibits moderate hydrophobicity (LogP ~2.8), while the 3-cyanophenyl analogue (BP 2690) shows reduced solubility due to the polar nitrile group . The benzylsulfanyl derivative has higher hydrophobicity (LogP ~3.5), favoring membrane permeability . The bulky bicyclo[2.2.2]octane and triisopropylsilyl groups in the patent-derived analogue () drastically increase molecular weight and steric hindrance, limiting aqueous solubility .
Reactivity and Synthetic Accessibility :
- The target compound’s oxadiazole-pyrrolidine scaffold is synthetically accessible via cyclization of acyl hydrazides, whereas analogues with sulfur-containing substituents (e.g., benzylsulfanyl) require thiol-alkyne click chemistry .
- The bicyclo[2.2.2]octane-containing compound () involves multi-step synthesis with protective group strategies (e.g., Boc, triisopropylsilyl), increasing synthetic complexity .
Biological Relevance: Oxadiazoles with electron-withdrawing groups (e.g., 3-cyanophenyl in BP 2690) show enhanced antimicrobial activity compared to the phenyl-substituted target compound . The bicyclo[2.2.2]octane derivative demonstrates superior kinase inhibition due to its rigid, three-dimensional structure, which improves target binding .
Biological Activity
Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate (CAS No. 483314-82-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.39 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known to enhance biological activity due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Compounds containing the oxadiazole ring have demonstrated significant cytotoxic activity against various cancer cell lines. In particular, derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MEL-8 | 2.41 |
The mechanism of action appears to involve the induction of apoptosis through pathways that increase p53 expression and caspase activation .
The biological activity of oxadiazole derivatives is often linked to their ability to interact with cellular targets:
- Apoptosis Induction : Flow cytometry assays have confirmed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.
- Molecular Docking Studies : These studies suggest strong hydrophobic interactions between the oxadiazole derivatives and receptor proteins, mimicking interactions seen with established anticancer drugs like Tamoxifen .
Case Studies
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized several oxadiazole derivatives and evaluated their anticancer properties. Among them, compounds structurally related to tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine showed promising results against leukemia cell lines with sub-micromolar GI50 values .
Case Study 2: In Vivo Studies
In vivo studies on similar compounds indicated enhanced bioavailability and reduced toxicity profiles compared to traditional chemotherapeutics. This suggests that further development of such derivatives could lead to effective cancer therapies with fewer side effects .
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl-protected pyrrolidine derivatives with oxadiazole substituents?
The synthesis of such compounds typically involves coupling reactions between pyrrolidine intermediates and functionalized oxadiazole moieties. A mixed anhydride approach is widely used for amide bond formation:
- Step 1 : Activate the carboxylic acid (e.g., using isobutyl chloroformate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form a reactive intermediate .
- Step 2 : React the activated species with a nucleophile (e.g., 2-amino-2-methylpropanol) under controlled conditions.
- Step 3 : Purify via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, achieving ~59% yield in analogous reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Similar tert-butyl derivatives exhibit acute toxicity (oral, dermal, inhalation; Category 4) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in oxadiazole-pyrrolidine coupling?
- Parameter Screening : Vary solvent polarity (e.g., DCM vs. THF), temperature (0°C to room temperature), and stoichiometry (1.1–1.5 eq nucleophile) .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Monitoring : Use LC-MS to track intermediate consumption and minimize side reactions .
Q. What computational tools aid in predicting the compound’s reactivity or binding properties?
Q. How should researchers address discrepancies in spectroscopic data across studies?
Q. What strategies mitigate toxicity risks during in vitro biological assays?
- Dose-Response Studies : Establish IC₅₀ values using cell viability assays (e.g., MTT) and compare to structurally similar compounds .
- Metabolic Profiling : Use liver microsomes to assess metabolic stability and identify toxic metabolites .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous buffers be overcome for biological testing?
Q. What advanced techniques resolve stereochemical uncertainties in the pyrrolidine ring?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra .
Data Contradiction Analysis
Q. How should conflicting toxicity data from acute vs. chronic exposure studies be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
